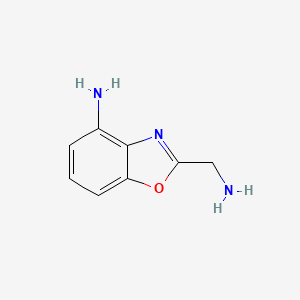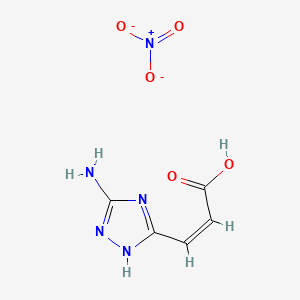![molecular formula C13H16FN3 B11728553 [2-(4-fluorophenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728553.png)
[2-(4-fluorophenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-フルオロフェニル)エチル][(1-メチル-1H-ピラゾール-5-イル)メチル]アミン: は、フルオロフェニル基とピラゾリルメチルアミン部分を特徴とする化合物です。
合成方法
合成経路と反応条件: [2-(4-フルオロフェニル)エチル][(1-メチル-1H-ピラゾール-5-イル)メチル]アミンの合成は、一般的に以下の手順を踏みます。
フルオロフェニル中間体の形成: 最初のステップでは、4-フルオロフェニルエチル中間体の調製を行います。これは、4-フルオロベンゼンを塩化エチルとルイス酸触媒(アルミニウムクロリドなど)の存在下で反応させるフリーデル・クラフツアルキル化反応によって達成できます。
ピラゾリルメチルアミン中間体の形成: 次のステップでは、ピラゾリルメチルアミン中間体の合成を行います。これは、1-メチル-1H-ピラゾールをホルムアルデヒドと第一級アミンを酸性条件下で反応させることによって行うことができます。
カップリング反応: 最後のステップでは、2つの中間体をカップリングします。これは、フルオロフェニルエチル中間体をピラゾリルメチルアミン中間体と還元剤(シアノホウ化ナトリウムなど)の存在下で反応させる還元的アミノ化反応によって達成できます。
工業生産方法: この化合物の工業生産には、同様の合成経路が用いられますが、より大規模なスケールで行われます。連続フローリアクターや自動合成プラットフォームを使用することで、生産プロセスの効率と収率を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-fluorophenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl ethyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction where 4-fluorobenzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyrazolylmethylamine Intermediate: The next step involves the synthesis of the pyrazolylmethylamine intermediate. This can be done by reacting 1-methyl-1H-pyrazole with formaldehyde and a primary amine under acidic conditions to form the desired intermediate.
Coupling Reaction: The final step involves coupling the two intermediates. This can be achieved through a reductive amination reaction where the fluorophenyl ethyl intermediate is reacted with the pyrazolylmethylamine intermediate in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
反応の種類:
酸化: この化合物は、特にアミン基で酸化反応を起こし、対応する酸化物やイミンを生成できます。
還元: フルオロフェニル基に対して還元反応を行うことで、対応するフェニル誘導体を生成できます。
置換: この化合物は、特にフッ素原子で求核置換反応を起こし、さまざまな置換誘導体を生成できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどがあります。
置換: 一般的な求核剤には、アミン、チオール、アルコキシドなどがあります。
主な生成物:
酸化: イミンまたは酸化物の形成。
還元: フェニル誘導体の形成。
置換: さまざまな官能基を持つ置換誘導体の形成。
科学研究への応用
化学:
触媒: この化合物は、遷移金属触媒反応の配位子として使用できます。
有機合成: より複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学:
酵素阻害: この化合物は、特定の酵素の阻害剤として作用し、生化学的研究に役立ちます。
受容体結合: 受容体-リガンド相互作用に関する研究に使用できます。
医学:
創薬: この化合物は、新規医薬品の開発のためのリード化合物としての可能性を秘めています。
治療薬: 抗炎症または抗がん活性などの治療的特性を示す可能性があります。
産業:
材料科学: この化合物は、特定の特性を持つ新素材の開発に使用できます。
化学製造: さまざまな化学物質の生産における中間体として使用できます。
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used in studies involving receptor-ligand interactions.
Medicine:
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory or anticancer activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as an intermediate in the production of various chemicals.
作用機序
[2-(4-フルオロフェニル)エチル][(1-メチル-1H-ピラゾール-5-イル)メチル]アミンの作用機序は、特定の分子標的との相互作用に関与しています。フルオロフェニル基は、タンパク質中の疎水性ポケットと相互作用できます。一方、ピラゾリルメチルアミン部分は、アミノ酸残基と水素結合を形成できます。これらの相互作用は、酵素活性の阻害または受容体機能の調節につながる可能性があり、その生物学的効果を発揮します。
類似化合物の比較
類似化合物:
- [2-(4-クロロフェニル)エチル][(1-メチル-1H-ピラゾール-5-イル)メチル]アミン
- [2-(4-ブロモフェニル)エチル][(1-メチル-1H-ピラゾール-5-イル)メチル]アミン
- [2-(4-メチルフェニル)エチル][(1-メチル-1H-ピラゾール-5-イル)メチル]アミン
比較:
- 独自性: [2-(4-フルオロフェニル)エチル][(1-メチル-1H-ピラゾール-5-イル)メチル]アミンにおけるフッ素原子の存在は、独特な電子特性を付与し、クロロ、ブロモ、メチル類似体と比較して、特定の化学反応においてより反応性が高くなります。
- 反応性: フッ素原子は、水素結合やその他の非共有結合相互作用に参加することができ、化合物の生物学的標的への結合親和性を高めます。
- 用途: フッ素化された化合物の独自の特性により、その類似体と比較して、医薬品化学や材料科学の分野でより適した用途となります。
類似化合物との比較
- [2-(4-chlorophenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- [2-(4-bromophenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- [2-(4-methylphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Comparison:
- Uniqueness: The presence of the fluorine atom in [2-(4-fluorophenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to biological targets.
- Applications: The unique properties of the fluorinated compound make it more suitable for applications in medicinal chemistry and material science compared to its analogs.
特性
分子式 |
C13H16FN3 |
|---|---|
分子量 |
233.28 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H16FN3/c1-17-13(7-9-16-17)10-15-8-6-11-2-4-12(14)5-3-11/h2-5,7,9,15H,6,8,10H2,1H3 |
InChIキー |
MSASSSPDAABJRP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)CNCCC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[({[(2-Hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B11728477.png)
![[(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea](/img/structure/B11728485.png)
![[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea](/img/structure/B11728493.png)

![Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester](/img/structure/B11728503.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11728507.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728511.png)
![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11728530.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728534.png)

carbohydrazide](/img/structure/B11728548.png)
![5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728552.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728560.png)

